Cas no 126501-70-0 (1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid)

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a piperidine core functionalized with a trifluoroacetyl group and a carboxylic acid moiety, enhancing its reactivity and utility in amide bond formation and derivatization. The trifluoroacetyl group imparts electron-withdrawing properties, facilitating selective transformations, while the carboxylic acid enables further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including protease inhibitors and CNS-targeting agents. Its high purity and stability make it suitable for demanding synthetic applications.
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid structure
126501-70-0 structure
Product Name:1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
CAS No:126501-70-0
MF:C8H10F3NO3
MW:225.16511297226
MDL:MFCD03840837
CID:103425
PubChem ID:4552138
Update Time:2025-06-07

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
    • 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID
    • 1-(trifluoroacetyl)-4-piperidinecarboxylic acid(SALTDATA: FREE)
    • 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
    • 4-Piperidinecarboxylicacid, 1-(2,2,2-trifluoroacetyl)-
    • N-TRIFLUOROACETYL ISONIPECOTIC ACID
    • 4-Piperidinecarboxylicacid,1-(2,2,2-trifluoroacetyl)
    • Albb-003872
    • 1-(trifluoroacetyl)-4-piperidinecarboxylic acid
    • 1-(2,2,2-Trifluoro-acetyl)piperidin-4-carboxylic acid
    • AKOS000321385
    • 1-(2,2,2-Trifluoro-acetyl)-piperidine-4-carbox ylic acid
    • A906653
    • MFCD03840837
    • C8H10F3NO3
    • 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylicacid
    • 1-(2,2,2-trifluoroacetyl)-4-piperidinecarboxylic acid, AldrichCPR
    • 8W-0884
    • EN300-298879
    • AM807551
    • AB16711
    • 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid, 95%
    • BB 0240466
    • 3-Carbomethoxy-4-piperidonehydrochloride
    • SCHEMBL3285103
    • CS-0038986
    • HMS1368I13
    • SY082101
    • FT-0678922
    • Bionet2_001569
    • 126501-70-0
    • W-205252
    • 4-PIPERIDINECARBOXYLIC ACID, 1-(2,2,2-TRIFLUOROACETYL)-
    • DTXSID00404180
    • STK502760
    • MDL: MFCD03840837
    • Inchi: 1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
    • InChI Key: USCGUOIGFONADD-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCC(C(=O)O)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 225.06100
  • Monoisotopic Mass: 225.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: 386.6°C at 760 mmHg
  • Flash Point: 187.6°C
  • Refractive Index: 1.451
  • PSA: 57.61000
  • LogP: 0.80980

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Pricemore >>

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1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:126501-70-0)1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
Order Number:A906653
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):526.0
Email:sales@amadischem.com

Additional information on 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid

Introduction to 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 126501-70-0)

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid, identified by its CAS number 126501-70-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The introduction of fluorine atoms into the molecular structure enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

The molecular structure of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with a 2,2,2-trifluoroacetyl group at the 1-position and a carboxylic acid moiety at the 4-position. This unique arrangement imparts distinct chemical and biological characteristics that have garnered interest from researchers exploring novel drug candidates. The presence of fluorine atoms not only influences the electronic properties of the molecule but also contributes to its metabolic stability and bioavailability.

In recent years, 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid has been extensively studied for its role in the development of bioactive molecules. Its versatility as a building block in organic synthesis allows for the creation of complex derivatives with tailored pharmacological profiles. Researchers have leveraged this compound to design and synthesize inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The trifluoroacetyl group, in particular, is known for its ability to enhance binding affinity and metabolic resistance, making it a preferred choice in medicinal chemistry.

One of the most compelling aspects of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid is its application in the synthesis of small-molecule drugs. Recent studies have demonstrated its utility in developing compounds with potential therapeutic applications in oncology, neurology, and infectious diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The ability to modulate biological responses through structural modifications has positioned 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid as a cornerstone in drug discovery initiatives.

The chemical reactivity of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid also makes it a valuable tool in synthetic chemistry. The carboxylic acid group can participate in various reactions such as esterification, amidation, and coupling reactions with other functional groups. This reactivity allows chemists to construct intricate molecular frameworks with precision. Furthermore, the trifluoroacetyl group can serve as a handle for further derivatization, enabling the exploration of diverse chemical space. These attributes have made this compound indispensable in both academic research and industrial drug development.

Advances in computational chemistry and molecular modeling have further enhanced the understanding of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid's interactions with biological targets. These computational methods have enabled researchers to predict binding affinities and optimize molecular structures before experimental validation. Such predictive capabilities have accelerated the drug discovery process significantly. By integrating experimental data with computational insights, scientists can now design more effective derivatives with improved pharmacokinetic profiles.

The synthesis of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of piperidine derivatives followed by functionalization with a trifluoroacetyl group. The introduction of fluorine atoms requires specialized synthetic techniques but offers substantial benefits in terms of molecular stability and bioactivity. Recent innovations in synthetic methodologies have made these processes more efficient and scalable, facilitating large-scale production for research and commercial purposes.

In conclusion,1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 126501-70-0) represents a critical component in modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable asset for developing novel therapeutic agents. As research continues to uncover new applications for this compound,1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:126501-70-0)1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
A906653
Purity:99%
Quantity:25g
Price ($):526.0
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